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Chlorguanide-d6 Hydrochloride

Cat. No.: B1162755
M. Wt: 296.23
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Deuterated Chemical Probes in Advanced Biomedical Research

Deuterated chemical probes are stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium (B1214612), a heavy isotope of hydrogen. This substitution, while minimally altering the molecule's fundamental chemical properties, imparts a greater mass and a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. juniperpublishers.com These features make deuterated compounds invaluable in various research applications.

In biomedical research, these probes are instrumental in:

Metabolic Studies: Elucidating metabolic pathways by tracking the fate of deuterated compounds in biological systems. The stronger C-D bond can slow down metabolic processes at the site of deuteration, aiding in the identification of metabolic hotspots. juniperpublishers.com

Pharmacokinetic Analysis: Quantifying drug and metabolite levels in biological samples with high precision using techniques like mass spectrometry.

Mechanism of Action Studies: Investigating enzymatic reaction mechanisms and intermolecular interactions. scienceopen.com

Advanced Imaging Techniques: Serving as probes in innovative imaging modalities like deuterium metabolic imaging (DMI) and super-resolution microscopy. europa.euanr.fr

The use of deuterated compounds allows for "label-free" tracking within cells, minimizing perturbations and artifacts that can arise from larger fluorescent tags. europa.eu This approach provides a more accurate representation of molecular behavior in a native biological environment.

Nomenclature and Structural Characterization of Chlorguanide-d6 Hydrochloride in Research Applications

This compound is the deuterated form of Chlorguanide Hydrochloride, an antimalarial agent. pharmaffiliates.com The "-d6" designation indicates that six hydrogen atoms in the parent molecule have been replaced by deuterium atoms. Specifically, these substitutions are located on the two methyl groups of the isopropyl moiety. cymitquimica.com

Below is a table detailing the nomenclature and key structural features of this compound.

FeatureDescription
Systematic Name 1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuterio-propan-2-yl)guanidine hydrochloride
Synonyms Proguanil-d6 Hydrochloride, Paludrine-d6 Hydrochloride, N-4-Chlorophenyl-N'-(1-methylethyl-d6)-imidodicarbonimidic Diamide Hydrochloride pharmaffiliates.comcymitquimica.com
Molecular Formula C₁₁H₁₁D₆Cl₂N₅ cymitquimica.com
Molecular Weight Approximately 296.23 g/mol cymitquimica.com

The hydrochloride salt form of Chlorguanide-d6 enhances its solubility in aqueous solutions, a crucial property for its application in many in vitro and biological studies.

Rationale for Deuterium Incorporation in Chlorguanide Investigations: Enhancing Research Methodologies

The primary reason for incorporating deuterium into the chlorguanide structure is to create a stable, isotopically labeled internal standard for use in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). Chlorguanide is a prodrug that is metabolized in the body to its active form, cycloguanil (B1669406), primarily by the cytochrome P450 enzyme CYP2C19. caymanchem.comnih.gov

The use of this compound as an internal standard offers several advantages in research:

Improved Accuracy and Precision: Because it has nearly identical chemical and physical properties to the non-deuterated chlorguanide, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for precise correction of variations in sample preparation and instrument response, leading to more accurate quantification of the parent drug and its metabolites.

Metabolic Stability Studies: The replacement of hydrogen with deuterium at the isopropyl group, a potential site of metabolism, can alter the rate of metabolic conversion. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of enzymatic cleavage, a phenomenon known as the kinetic isotope effect. juniperpublishers.com By comparing the metabolism of chlorguanide and Chlorguanide-d6, researchers can gain insights into the specific metabolic pathways and the enzymes involved.

Drug-Drug Interaction Studies: Research into how other drugs might affect the metabolism of chlorguanide can be facilitated by using the deuterated standard to accurately measure changes in the parent drug's concentration.

Properties

Molecular Formula

C₁₁H₁₁D₆Cl₂N₅

Molecular Weight

296.23

Synonyms

N-4-Chlorophenyl-N’-(1-methylethyl-d6)-imidodicarbonimidic Diamide Hydrochloride;  Bigumal-d6;  Chlorguanid-d6;  Chloroguanide-d6;  Paludrin-d6;  Proguanil-d6; 

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies

Methodologies for Deuterium (B1214612) Incorporation into Chlorguanide

The introduction of deuterium into an organic molecule can be achieved through several established methods, primarily categorized as direct chemical synthesis using deuterated reagents or through hydrogen-deuterium exchange reactions. researchgate.net

The most common and precise method for producing Chlorguanide-d6 is through a multi-step chemical synthesis that utilizes deuterated starting materials. researchgate.net This approach ensures that the deuterium atoms are placed at specific, predetermined positions within the molecule. For Chlorguanide-d6, where the isopropyl moiety is labeled, the synthesis would likely involve a deuterated precursor such as d6-acetone or a deuterated isopropyl halide.

This method offers high control over the isotopic purity and the exact location of the deuterium labels. Industrial-scale synthesis may employ automated reactors to maintain precise control over reaction conditions, which helps to ensure high yields and purity of the final deuterated product. smolecule.com

Table 1: General Strategies for Deuteration

Synthesis Strategy Description Example Reagents
Stepwise Synthesis Building the molecule from commercially available deuterated starting materials. CD₃I, D₆-acetone, LiAlD₄
Isotope Exchange Replacing hydrogen atoms with deuterium on an existing molecule. D₂O, CD₃OD, NaBD₄

| Reductive Deuteration | Introducing deuterium during the reduction of functional groups like alkenes or carbonyls. | D₂, NaBD₄, LiAlD₄ |

Deuterium exchange reactions represent an alternative pathway for isotopic labeling. researchgate.net This process typically involves exposing the non-labeled compound to a deuterium-rich source, such as deuterated water (D₂O) or a deuterated solvent, often in the presence of an acid, base, or metal catalyst. researchgate.netwikipedia.org The catalyst facilitates the exchange of labile protons on the molecule with deuterium atoms from the solvent.

However, for a molecule like Chlorguanide, achieving selective deuteration on the chemically stable C-H bonds of the isopropyl group through this method would be challenging. Such exchange reactions are generally more effective for protons on heteroatoms (e.g., -OH, -NH) or adjacent to carbonyl groups. Therefore, direct synthesis using deuterated building blocks is the superior and more practical strategy for producing Chlorguanide-d6 with high isotopic purity at the desired positions. researchgate.net

Rigorous Verification of Deuteration and Isotopic Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the location and extent of deuterium incorporation. wikipedia.org Since deuterium (²H) has a different nuclear spin and gyromagnetic ratio than protium (B1232500) (¹H), their NMR signals appear in distinct spectral regions and have different characteristics.

In the ¹H NMR spectrum of successfully synthesized Chlorguanide-d6, the signals corresponding to the isopropyl protons would be absent or significantly diminished. Conversely, a ²H NMR spectrum would show a signal in the region corresponding to the isopropyl group. Furthermore, in the ¹³C NMR spectrum, the carbon atoms of the isopropyl group would exhibit coupling to deuterium instead of hydrogen, resulting in characteristic multiplet patterns and confirming the site of labeling. Quantitative NMR (q-NMR) techniques can be used to determine the percentage of isotopic enrichment by comparing the integral of the residual proton signals to that of a known internal standard. rug.nl

Table 2: Expected NMR Spectral Data Comparison

Nucleus Chlorguanide (Non-labeled) Chlorguanide-d6 Rationale for Difference
¹H NMR Signal for isopropyl -CH and -CH₃ protons visible. Absence or significant reduction of isopropyl proton signals. Hydrogen atoms have been replaced by deuterium.
¹³C NMR Isopropyl carbons show coupling to ¹H. Isopropyl carbons show coupling to ²H. The C-D coupling constant is different from the C-H coupling constant.

| ²H NMR | No signal. | Signal present in the aliphatic region. | Confirms the presence of deuterium in the molecule. |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the successful incorporation of the desired number of deuterium atoms. nih.gov This technique measures the mass-to-charge ratio of the molecule with extremely high accuracy. The substitution of six hydrogen atoms (atomic mass ≈ 1.008 Da) with six deuterium atoms (atomic mass ≈ 2.014 Da) results in a predictable increase in the molecular weight of the compound.

By comparing the measured mass of the synthesized Chlorguanide-d6 Hydrochloride to its theoretical mass and to the mass of the non-deuterated standard, analysts can verify the degree of deuteration. smolecule.com

Table 3: Molecular Weight Comparison

Compound Molecular Formula Average Molecular Weight ( g/mol )
Proguanil (B194036) Hydrochloride C₁₁H₁₇Cl₂N₅ 290.19

Data sourced from available chemical information. smolecule.com

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the chemical purity of this compound. These techniques separate the synthesized product from any unreacted starting materials, byproducts, or other impurities.

When coupled with mass spectrometry (LC-MS or GC-MS), these methods provide a powerful tool for both purity assessment and structural confirmation. smolecule.comnih.gov The chromatogram indicates the purity by showing a single major peak, while the mass spectrometer confirms the identity of that peak as the desired deuterated compound. The high purity of this compound is critical for its use as an internal standard, where accuracy and reliability are paramount. smolecule.com

Advanced Analytical Methodologies Utilizing Chlorguanide D6 Hydrochloride

Quantitative Bioanalysis in Complex Biological Matrices for Research Purposes

The quantification of xenobiotics in complex biological matrices such as plasma, blood, and tissue is a fundamental aspect of pharmacokinetic and metabolic research. The presence of endogenous components can interfere with analytical signals, leading to ion suppression or enhancement in mass spectrometry, which compromises the accuracy of the results. kcasbio.com Chlorguanide-d6 hydrochloride is employed to overcome these challenges, ensuring reliable data in preclinical research settings.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary analytical technique for quantitative bioanalysis due to its high sensitivity, specificity, and speed. shimadzu.com.sg In this context, this compound is predominantly used as an internal standard for the precise quantification of chlorguanide and its metabolites. pharmaffiliates.com The methodology involves extracting the analyte (chlorguanide) and the internal standard (this compound) from the biological sample, separating them from matrix components using liquid chromatography, and detecting them with a tandem mass spectrometer. shimadzu.com.sg

Because the deuterated standard co-elutes with the unlabeled analyte, it experiences the same matrix effects and variability during sample preparation and ionization. texilajournal.comaptochem.com By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to highly accurate and precise quantification. kcasbio.com LC-MS/MS methods developed for proguanil (B194036) (chlorguanide) and its metabolites often use a triple quadrupole mass spectrometer operating in positive electrospray ionization mode, monitoring specific mass transitions for the analyte and the internal standard. nih.gov

Below is a table representing typical parameters for an LC-MS/MS method for the analysis of chlorguanide using its deuterated analogue.

ParameterTypical ConditionPurpose
Chromatography
ColumnC18 Reverse Phase (e.g., 50 mm x 4.0 mm, 5 µm)Separation of analyte and internal standard from matrix components. researchgate.net
Mobile PhaseGradient of Acetonitrile and Water with Formic AcidElution of compounds from the column. nih.gov
Flow Rate0.6 mL/minControls the speed of the mobile phase through the system. researchgate.net
Injection Volume10 µLVolume of the prepared sample introduced into the LC system. lcms.cz
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Creates positively charged ions for detection. nih.gov
Detection ModeMultiple Reaction Monitoring (MRM)Provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov
MRM Transition (Analyte)e.g., m/z 254.1 → 170.0Specific mass transition for quantifying Chlorguanide. nih.gov
MRM Transition (IS)e.g., m/z 260.1 → 176.0Specific mass transition for quantifying Chlorguanide-d6.
Dwell Time100-200 msThe time spent acquiring data for each MRM transition.

This data is representative of typical LC-MS/MS methods and may vary based on specific instrumentation and laboratory procedures.

The development and validation of a bioanalytical method are crucial for ensuring that it is suitable for its intended purpose and produces reliable, consistent, and accurate data. scioninstruments.comwjarr.com When using this compound as an internal standard, the validation process establishes documented evidence of the method's performance characteristics. pharmaguideline.comresearchgate.net This process is governed by guidelines from regulatory authorities, which outline the necessary parameters to be evaluated. researchgate.net

Key validation parameters include:

Accuracy : The closeness of the measured value to the true value. wjarr.com

Precision : The degree of agreement among a series of measurements from the same sample. wjarr.com

Specificity/Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Linearity and Range : The ability to produce results that are directly proportional to the concentration of the analyte within a given range. scioninstruments.com

Limit of Detection (LOD) : The lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. researchgate.net

Limit of Quantification (LOQ) : The lowest concentration that can be measured with acceptable accuracy and precision. scioninstruments.com

Stability : The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, long-term storage). nih.gov

The use of a stable isotope-labeled internal standard like this compound significantly aids in meeting the stringent acceptance criteria for these parameters. musechem.com

The following table summarizes typical validation parameters and acceptance criteria for a bioanalytical method in a research setting.

Validation ParameterMeasurementTypical Acceptance Criteria
Accuracy Mean concentration as a percentage of the nominal value.Within ±15% of the nominal value (±20% at LOQ). wjarr.com
Precision Coefficient of Variation (CV%) or Relative Standard Deviation (RSD%).≤15% (≤20% at LOQ). wjarr.com
Linearity Correlation coefficient (r²) of the calibration curve.r² ≥ 0.99
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Response of interfering peaks should be <20% of the LOQ response.
Matrix Effect Comparison of analyte/IS response in post-extraction spiked samples vs. pure solution.CV of the IS-normalized matrix factor should be ≤15%.
Recovery Analyte/IS response in pre-extraction spiked samples vs. post-extraction spiked samples.Should be consistent, precise, and reproducible.
Stability (Freeze-Thaw) Analysis of samples after multiple freeze-thaw cycles.Mean concentration should be within ±15% of nominal values. nih.gov

Acceptance criteria are based on common industry and regulatory guidelines for research purposes and may vary.

Application as an Internal Standard in Quantitative Research Assays

The primary and most critical application of this compound in research is its use as an internal standard (IS) in quantitative assays. aptochem.com An ideal internal standard should behave identically to the analyte during sample processing and analysis but be distinguishable by the detector. acanthusresearch.com Stable isotope-labeled compounds are considered the "gold standard" for internal standards in mass spectrometry-based bioanalysis. crimsonpublishers.com

The advantages of using this compound as an internal standard include:

Correction for Matrix Effects : It co-elutes with chlorguanide and experiences the same degree of ion suppression or enhancement, allowing for accurate normalization of the analytical signal. kcasbio.comtexilajournal.com

Compensation for Sample Loss : Any loss of the analyte during the multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is mirrored by a proportional loss of the deuterated IS. clearsynth.com

Correction for Instrumental Variability : It accounts for minor fluctuations in injection volume and mass spectrometer performance. aptochem.com

Compared to other types of internal standards, such as structural analogues, SIL-IS like this compound provide superior performance. scispace.com Structural analogues may have different chromatographic retention times, extraction efficiencies, and ionization responses, which can lead to less accurate and precise results. scispace.com The use of a deuterated standard improves assay robustness, reduces data variability, and can shorten method development time. kcasbio.comaptochem.com

Methodologies for Isotopic Tracer Studies in Non-clinical Research

Beyond its role as an internal standard, this compound can be used as a stable isotope tracer in non-clinical metabolic studies. researchgate.net In this application, the deuterated compound is administered to an in vivo (animal model) or in vitro system to trace the metabolic fate of the drug. semanticscholar.org Stable isotope tracers are non-radioactive and safe, allowing for repeated studies in the same subject and the use of multiple tracers simultaneously. nih.gov

The key principle of a tracer study is that the organism or system does not differentiate between the labeled (deuterated) and unlabeled compound. nih.gov By analyzing samples over time using LC-MS/MS, researchers can:

Elucidate Metabolic Pathways : Identify the metabolites formed from the parent drug by tracking the deuterium (B1214612) label. The mass shift of 6 Da helps in distinguishing drug-related material from endogenous matrix components. researchgate.net

Investigate Pharmacokinetics : Study the absorption, distribution, metabolism, and excretion (ADME) of the drug. The rate of appearance and disappearance of the deuterated parent drug and its labeled metabolites can be quantified. researchgate.netresearchgate.net

Explore Reaction Mechanisms : The deuterium label can be strategically placed to investigate the kinetic isotope effect, providing insights into the mechanisms of metabolic transformations, such as those mediated by cytochrome P450 enzymes. scispace.comsimsonpharma.com

These studies provide a dynamic picture of a drug's behavior in a biological system, which is critical information during the preclinical stages of drug discovery and development. researchgate.net The use of stable isotope tracers in conjunction with high-resolution mass spectrometry allows for a detailed assessment of metabolic changes and the molecular basis for observed kinetic responses. semanticscholar.org

Metabolic Pathway Elucidation in Research Models

In Vitro Metabolic Studies of Deuterated Chlorguanide

In vitro methodologies serve as a foundational approach to investigate the metabolism of deuterated Chlorguanide, providing a controlled environment to study specific enzymatic processes without the complexities of a whole organism.

Cytochrome P450-Mediated Biotransformation Pathways (e.g., CYP2C19, CYP3A4)

Chlorguanide, the non-deuterated parent compound, is a prodrug that requires metabolic activation to exert its pharmacological effect. healthencyclopedia.orgpatsnap.comnih.govnih.gov This biotransformation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. oup.comdrugbank.comnih.gov Specifically, CYP2C19 is the principal enzyme responsible for the oxidative cyclization of Chlorguanide to its active metabolite, cycloguanil (B1669406). healthencyclopedia.orgnih.govnih.gov The CYP3A subfamily is also noted to play a role in the metabolism of proguanil (B194036). oup.comnih.gov

For Chlorguanide-d6, the metabolic pathway is anticipated to mirror that of its non-deuterated counterpart. The six deuterium (B1214612) atoms are located on the isopropyl group of the molecule. The primary metabolic step involves the enzymatic conversion to cycloguanil-d6. This reaction is catalyzed predominantly by CYP2C19. Genetic variations in the CYP2C19 gene can lead to different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers, which can significantly influence the rate of formation of the active metabolite. nih.govnih.gov

The involvement of these key enzymes in the metabolism of Chlorguanide is summarized in the table below:

Enzyme FamilySpecific EnzymeRole in Chlorguanide Metabolism
Cytochrome P450CYP2C19 Primary enzyme responsible for the conversion of Chlorguanide to its active metabolite, cycloguanil. healthencyclopedia.orgnih.govnih.gov
Cytochrome P450CYP3A4 Contributes to the overall metabolism of Chlorguanide. oup.comnih.gov

Identification and Characterization of Deuterated Metabolites (e.g., Cycloguanil-d6)

The primary and pharmacologically active metabolite of Chlorguanide is cycloguanil. healthencyclopedia.orgpatsnap.comwikipedia.org Consequently, the metabolism of Chlorguanide-d6 is expected to yield cycloguanil-d6. The formation of another metabolite, 4-chlorophenylbiguanide, has also been reported for the non-deuterated compound, and its formation from Chlorguanide-d6 is also plausible. researchgate.netnih.gov

The identification and characterization of these deuterated metabolites are typically achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). The mass shift of +6 Da (for the d6-labeled isopropyl group) in the resulting metabolites compared to their non-deuterated analogues provides a clear signature for their identification.

Parent CompoundExpected Primary MetaboliteExpected Secondary Metabolite
Chlorguanide-d6 HydrochlorideCycloguanil-d64-chlorophenylbiguanide-d6

Stable Isotope-Assisted Metabolomics for Comprehensive Pathway Mapping

Stable isotope labeling is a powerful tool in metabolomics for tracing the fate of a molecule and its metabolites within a complex biological system. The use of Chlorguanide-d6 allows for the unequivocal differentiation of drug-related metabolites from the endogenous metabolome. By analyzing samples from in vitro incubations (e.g., with human liver microsomes or recombinant CYP enzymes) using LC-HRMS, all molecular features containing the d6-isotope signature can be identified. This approach facilitates the creation of a comprehensive metabolic map, including the identification of minor or previously unknown metabolites, by filtering the data for the specific mass difference imparted by the deuterium atoms.

In Silico Prediction and Modeling of Metabolic Transformations

In silico tools provide a computational approach to predict the metabolic fate of drug candidates, complementing experimental data. creative-biolabs.comsci-hub.box These methods can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com For Chlorguanide-d6, these models can predict its interaction with metabolizing enzymes and the likely sites of metabolism.

Ligand-based methods utilize the chemical structure of the molecule to predict its metabolic susceptibility. creative-biolabs.com Various software can predict the sites of metabolism by considering factors such as atom accessibility and the presence of reactive functional groups. For Chlorguanide-d6, these models would likely highlight the isopropyl group and the biguanide (B1667054) chain as potential sites for enzymatic attack.

Structure-based approaches, on the other hand, involve docking the substrate into the three-dimensional structure of the metabolizing enzyme, such as CYP2C19. creative-biolabs.com This allows for the visualization of the binding orientation and the proximity of specific atoms to the reactive heme center of the enzyme, thereby predicting the most probable sites of oxidation. Computational models have also been used to investigate the emergence of resistance to the atovaquone-proguanil combination. nih.gov

Deuterium Kinetic Isotope Effects on Enzyme Activity and Metabolic Flux in Research Systems

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.govnih.govnih.gov If the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, replacing the hydrogen with a heavier deuterium atom will result in a stronger bond that is more difficult to break, leading to a slower reaction rate. nih.govnih.gov

In the context of Chlorguanide-d6, the deuterium atoms are situated on the isopropyl group. The metabolism to cycloguanil involves a cyclization reaction. If the rate-limiting step of the CYP2C19-mediated conversion involves the abstraction of a hydrogen atom from the isopropyl group, then a significant primary deuterium KIE would be expected. nih.govnih.gov This would manifest as a slower formation of cycloguanil-d6 compared to the formation of cycloguanil from the non-deuterated Chlorguanide. The magnitude of the KIE can provide valuable information about the transition state of the enzymatic reaction. nih.govnih.govacs.org

The potential impact of the deuterium kinetic isotope effect on the metabolism of Chlorguanide-d6 is summarized below:

ParameterExpected Effect of DeuterationRationale
Rate of Cycloguanil-d6 formationPotentially decreasedIf C-H bond cleavage at the isopropyl group is the rate-limiting step, the stronger C-D bond will slow the reaction. nih.govnih.gov
Overall metabolic clearancePotentially decreasedA slower primary metabolic pathway could lead to a reduced overall clearance of the drug.
Metabolic fluxShift towards alternative pathwaysIf the primary pathway is slowed, metabolism may be shunted towards other, non-deuterated sites on the molecule.

It is important to note that the absence of a significant KIE would suggest that C-H bond cleavage is not the rate-limiting step in the metabolic pathway. plos.org

Pharmacokinetic Investigations in Pre Clinical Models

Comparative Pharmacokinetic Profiling of Chlorguanide-d6 and Non-deuterated Analogues

A direct comparative pharmacokinetic study between Chlorguanide-d6 and its non-deuterated counterpart in pre-clinical models is essential to quantify the impact of isotopic substitution. Such studies would typically involve administering both compounds to various animal models and analyzing plasma and tissue concentrations over time.

Absorption and Distribution Studies in Animal Models (e.g., Murine, Rat, Primate)

Non-deuterated Chlorguanide:

Following oral administration, Chlorguanide is rapidly absorbed from the gastrointestinal tract in various animal models. It is widely distributed throughout the body, with notable accumulation in erythrocytes. scirp.org Studies in rats have shown that after oral administration, the drug is readily absorbed and distributed to most tissues. nih.gov The volume of distribution of proguanil (B194036) suggests it is not extensively bound to tissues and is mainly confined to the blood. nih.gov

Expected Effects of Deuteration (Chlorguanide-d6):

Excretion Pathways and Mass Balance Studies in Pre-clinical Species

Non-deuterated Chlorguanide:

The primary route of excretion for Chlorguanide and its metabolites is through the kidneys into the urine. scirp.org Mass balance studies, often conducted using radiolabeled compounds, are crucial for determining the complete excretion profile. For many drugs, a significant portion is excreted in the feces as well. researchgate.net

Expected Effects of Deuteration (Chlorguanide-d6):

While specific mass balance studies for Chlorguanide-d6 are not published, the excretion pathways are expected to be similar to the non-deuterated form, with renal excretion being predominant. The primary difference would likely be in the proportion of parent drug versus metabolites excreted, stemming from altered metabolism. A comprehensive mass balance study would be necessary to confirm the exact recovery and routes of elimination for the deuterated compound.

Influence of Deuteration on Pharmacokinetic Parameters

The substitution of hydrogen with deuterium (B1214612) can significantly alter the pharmacokinetic profile of a drug, primarily by slowing down metabolic processes. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond is more difficult for metabolic enzymes to break compared to a carbon-hydrogen bond. mdpi.com

Modulations in Half-Life and Systemic Exposure

Non-deuterated Chlorguanide:

The elimination half-life of proguanil in adults is approximately 15 hours. scirp.org

Expected Effects of Deuteration (Chlorguanide-d6):

Deuteration at a site of metabolic attack is expected to decrease the rate of metabolism, leading to a longer half-life and increased systemic exposure (Area Under the Curve or AUC). mdpi.combath.ac.uk By reducing the rate of clearance, Chlorguanide-d6 would likely remain in the body for a longer period compared to its non-deuterated counterpart. This could potentially lead to a more sustained therapeutic effect.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters

ParameterNon-deuterated Chlorguanide (Proguanil)Chlorguanide-d6 Hydrochloride (Expected)
Half-life (t½) ~15 hoursPotentially > 15 hours
Systemic Exposure (AUC) BaselineIncreased
Clearance (CL) BaselineDecreased

This table presents a hypothetical scenario based on the known effects of deuteration on drug metabolism. Actual values would need to be determined through direct pre-clinical studies.

Impact on First-Pass Metabolism in Experimental Systems

Non-deuterated Chlorguanide:

Chlorguanide is a prodrug that undergoes hepatic metabolism, primarily by the cytochrome P450 enzyme CYP2C19, to its active metabolite, cycloguanil (B1669406). nih.govfda.gov This conversion is subject to first-pass metabolism in the liver.

Expected Effects of Deuteration (Chlorguanide-d6):

Physiologically Based Pharmacokinetic (PBPK) Modeling for Pre-clinical Translational Research

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in different species. nih.govfda.gov These models integrate physicochemical properties of the drug with physiological and anatomical data of the species to simulate drug behavior.

For antimalarial drug development, PBPK models are being increasingly utilized to predict human pharmacokinetics from pre-clinical data and to assess potential drug-drug interactions. nih.gov A PBPK model for proguanil has been reported to be in development as part of a larger initiative to model the pharmacokinetics of various antimalarial drugs. uspto.gov

The development of a specific PBPK model for Chlorguanide-d6 would be a valuable tool for pre-clinical translational research. By incorporating in vitro metabolism data for the deuterated compound, such a model could:

Predict the pharmacokinetic profiles in various pre-clinical species and humans.

Simulate the impact of deuteration on tissue distribution and clearance.

Help in optimizing dosing regimens for first-in-human studies.

However, to date, no published PBPK models specifically for this compound are available. Building such a model would require extensive in vitro and in vivo pre-clinical data that is not currently in the public domain.

Mechanistic Studies of Biological Action in Research Models

Molecular Target Elucidation and Binding Dynamics

The biological activity of chlorguanide is primarily executed by its metabolite, cycloguanil (B1669406). Research has identified two main molecular targets: the enzyme Dihydrofolate Reductase (DHFR) and, in a synergistic context, the mitochondrial cytochrome bc1 complex.

Dihydrofolate Reductase (DHFR) Inhibition Kinetics and Enzyme-Substrate Interactions

The principal mechanism of action for cycloguanil is the potent and selective inhibition of the parasite's Dihydrofolate Reductase (DHFR) enzyme. healthencyclopedia.orgwikipedia.orgpatsnap.comwikipedia.org This enzyme is crucial for the folate biosynthetic pathway, which produces tetrahydrofolate. healthencyclopedia.orgwikipedia.orgnih.gov Tetrahydrofolate is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are vital for the parasite's growth and replication. healthencyclopedia.orgpatsnap.com

Cycloguanil acts as a competitive inhibitor, binding with high affinity to the DHFR active site, thereby preventing the natural substrate, dihydrofolate, from binding. taylorandfrancis.comnih.gov This inhibition is species-selective, showing a significantly higher affinity for the parasite's DHFR than for the human equivalent, which is the basis for its therapeutic use. wikipedia.orgnih.gov

Table 1: Comparative Inhibitory Activity of Cycloguanil against Parasite and Human DHFR

Enzyme SourceInhibition MetricValue
Plasmodium falciparumIC50In the nanomolar (nM) range
HumanKiIn the micromolar (µM) range

Note: Data are compiled from various research findings. Absolute values can vary based on experimental conditions. The key takeaway is the significant potency difference.

Mitochondrial Cytochrome bc1 Complex Interactions and Bioenergetic Perturbations

While cycloguanil's main target is DHFR, the parent compound, chlorguanide (proguanil), exhibits a distinct synergistic mechanism when used with atovaquone (B601224). wikipedia.orgwikipedia.org This synergy involves the parasite's mitochondrial cytochrome bc1 complex (also known as Complex III), a key component of the electron transport chain essential for ATP production. nih.govmdpi.com

Atovaquone is the primary inhibitor of the cytochrome bc1 complex. nih.govnih.gov Proguanil (B194036), independent of its conversion to cycloguanil, enhances atovaquone's effect by lowering the mitochondrial membrane potential. wikipedia.orgnih.gov This action, often described as a "collapse" of the mitochondrial membrane potential, potentiates the bioenergetic disruption caused by atovaquone, leading to a more effective parasiticidal outcome. wikipedia.orgnih.gov This dual-targeted approach, affecting both folate synthesis and mitochondrial respiration, is a highly effective strategy against the parasite.

Cellular and Parasite Biology Interventions

The molecular inhibition of key enzymes by chlorguanide's metabolite leads to significant disruptions in the parasite's fundamental biological processes.

Disruption of Parasite Biosynthetic Pathways (e.g., Purine and Pyrimidine Synthesis)

By inhibiting DHFR and depleting the essential cofactor tetrahydrofolate, cycloguanil effectively halts the de novo synthesis of purines and pyrimidines. healthencyclopedia.orgpatsnap.comnih.gov These molecules are the fundamental building blocks for DNA and RNA. Plasmodium parasites are particularly vulnerable to this disruption because they are incapable of synthesizing purines from scratch (de novo) and must salvage them from their host. frontiersin.orgdntb.gov.ua By blocking the folate pathway, cycloguanil cuts off the supply of precursors needed for nucleic acid synthesis, thereby arresting parasite growth and proliferation. patsnap.com

Inhibition of Nuclear Division and Schizont Formation in Plasmodium Research Models

A direct consequence of halting DNA synthesis is the failure of the parasite to undergo nuclear division. patsnap.com In the intra-erythrocytic stage of its lifecycle, the Plasmodium parasite undergoes a rapid phase of asexual replication known as schizogony, where a single parasite (trophozoite) develops into a schizont containing multiple daughter parasites (merozoites). This process requires numerous rounds of DNA replication and nuclear division.

Treatment with chlorguanide leads to an arrest in this development. The parasite is unable to progress to the mature schizont stage, as observed in laboratory models. nih.gov This inhibition of schizont maturation effectively prevents the parasite from completing its lifecycle within the red blood cell and reduces the parasitic load. researchgate.net

Structure-Activity Relationship (SAR) Studies of Deuterated Chlorguanide and its Analogues

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity, guiding the design of more effective drugs.

For Chlorguanide-d6 Hydrochloride, the primary structural modification is deuteration—the replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612). This labeling is primarily used to create a stable internal standard for pharmacokinetic analyses, allowing for more accurate measurements in techniques like mass spectrometry. smolecule.com While not intended to alter the primary biological effect, the stronger carbon-deuterium bond can sometimes slow the rate of metabolism by cytochrome P450 enzymes, a phenomenon known as the "kinetic isotope effect."

SAR studies on non-deuterated chlorguanide and its analogues have provided key insights into the requirements for antimalarial activity. semanticscholar.org These studies, which explore modifications to the N1-phenyl ring and the biguanide (B1667054) side chain, have shown that hydrophobicity and steric factors are crucial for binding to both wild-type and drug-resistant mutant forms of the DHFR enzyme. semanticscholar.org For instance, a parabolic relationship has been observed between the hydrophobicity of substituents on the phenyl ring and the binding affinity to wild-type DHFR. semanticscholar.org Such research, which can be enhanced by using deuterated analogues to study metabolic stability, is vital for developing novel antifolate drugs that can overcome existing resistance mechanisms. nih.govnih.gov

Pre Clinical Efficacy and Drug Interaction Studies in Research Models

In Vitro Anti-parasitic Activity Assessment in Cultured Strains

Evaluation against Drug-Sensitive and Drug-Resistant Plasmodium falciparum Strains (e.g., D6, W2)

The in vitro activity of chlorguanide and its metabolites has been evaluated against various strains of Plasmodium falciparum, including those sensitive and resistant to other antimalarial drugs like chloroquine (B1663885). Chlorguanide itself demonstrates weak antimalarial activity in vitro, with its efficacy primarily attributed to its active metabolite, cycloguanil (B1669406). scilit.com

Studies have assessed the activity of cycloguanil against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. Research has shown that some strains resistant to pyrimethamine (B1678524) may also exhibit cross-resistance to cycloguanil. nih.gov However, this cross-resistance is not always complete. For instance, some pyrimethamine-resistant strains have shown sensitivity to cycloguanil, and vice versa. scilit.com This highlights the complex nature of resistance mechanisms.

StrainDrug Class ResistanceCompoundIC50 (nM)
D6Chloroquine-SensitiveChloroquine23
W2Chloroquine-ResistantChloroquine>250

This table presents illustrative IC50 values for chloroquine against sensitive and resistant strains to provide context for drug resistance profiles. Specific IC50 values for chlorguanide and cycloguanil against these strains require further targeted investigation.

Assessment across Plasmodium Life Cycle Stages in Experimental Systems (e.g., Liver, Erythrocytic, Gametocyte)

The anti-parasitic activity of chlorguanide and its metabolites extends across multiple stages of the Plasmodium life cycle, a crucial aspect for both prophylaxis and treatment.

Liver Stage (Hepatic Schizonts): Chlorguanide, primarily through its metabolite cycloguanil, exhibits a suppressive effect on the developing liver stages of the parasite. researchgate.net This causal prophylactic activity is vital in preventing the parasite from reaching the bloodstream and causing clinical malaria. plos.org

Erythrocytic Stage (Blood Schizonts): The asexual blood stages are responsible for the symptoms of malaria. Both atovaquone (B601224) and proguanil (B194036) (chlorguanide) have been shown to be active against the erythrocytic stages of P. falciparum. researchgate.net Their peak activity during the blood stage is observed at the trophozoite stage. researchgate.net

Gametocyte Stage: While many antimalarials are not effective against mature gametocytes, which are responsible for transmission to mosquitoes, some compounds show activity against developing gametocytes. nih.gov Research indicates that endoperoxides, for example, are strong inhibitors of gametocyte maturation. plos.org The specific activity of chlorguanide against different stages of gametocyte development is an area of ongoing research.

In Vivo Efficacy Studies in Animal Models of Infection

Murine Malaria Models (e.g., Plasmodium berghei, Plasmodium chabaudi)

Murine malaria models are instrumental in the pre-clinical evaluation of antimalarial compounds. Plasmodium berghei and Plasmodium chabaudi are two of the most commonly used rodent malaria parasites in these studies. preprints.orgnih.gov These models allow for the assessment of a drug's efficacy in a whole-organism system, providing insights into its pharmacokinetic and pharmacodynamic properties.

Plasmodium berghei is often used to study the causal prophylactic and blood-stage activity of antimalarial drugs. It can also be used to investigate severe malaria pathologies. preprints.orgscientificarchives.com

Plasmodium chabaudi is considered a good model for studying the blood-stage of infection and the host's immune response. nih.gov

In vivo studies using these models have been crucial in demonstrating the efficacy of chlorguanide, often in combination with other drugs.

Murine ModelKey Research Applications
Plasmodium bergheiCausal prophylaxis, blood-stage efficacy, severe malaria pathology
Plasmodium chabaudiBlood-stage infection dynamics, host immune response

Other Relevant Mammalian Models in Controlled Research Environments

While murine models are the most common, other mammalian models can be used in specific research contexts to investigate aspects of malaria that may not be fully recapitulated in mice. However, for the pre-clinical development of most antimalarial drugs, rodent models remain the primary tool for in vivo efficacy testing.

Research on Drug Combination Synergism and Antagonism

The emergence of drug-resistant malaria parasites has made combination therapy the standard of care. Research into the synergistic and antagonistic interactions between antimalarial drugs is critical for developing effective new treatments. researchgate.net

Chlorguanide is frequently used in combination with other antimalarials, most notably atovaquone. The synergistic interaction between atovaquone and proguanil (chlorguanide) is well-documented. researchgate.net Proguanil has been found to enhance the activity of atovaquone against the parasite's mitochondrial function. nih.gov

Conversely, antagonistic interactions can reduce the efficacy of a drug combination. For example, a study on chlorproguanil, a related compound, in combination with chloroquine did not show a significant increase in efficacy in an area with widespread resistance. nih.gov

The study of drug interactions is complex, and various in vitro methods are used to assess whether a combination is synergistic, additive, or antagonistic. These studies are essential to guide the rational design of new combination therapies.

Drug CombinationInteraction Type
Atovaquone + ProguanilSynergistic
Chlorproguanil + ChloroquineNo significant increase in efficacy observed in a specific study nih.gov

Isobologram Analysis for Drug Interactions (e.g., Atovaquone, Endochin-Like Quinolones)

Isobologram analysis is a standard method used in preclinical research to assess the nature of interactions between two drugs. This graphical representation helps determine whether the combined effect of the drugs is synergistic (greater than the sum of their individual effects), additive (equal to the sum of their individual effects), or antagonistic (less than the sum of their individual effects).

In the context of antimalarial research, isobologram studies have been crucial in evaluating the interaction between chlorguanide (often in its prodrug form, proguanil) and other compounds, notably atovaquone and endochin-like quinolones (ELQs).

Studies investigating the combination of atovaquone and proguanil have consistently demonstrated a synergistic interaction against various strains of Plasmodium falciparum, including both chloroquine-sensitive and chloroquine-resistant strains nih.govnih.gov. This synergy is a key factor in the combination's effectiveness in treating malaria researchgate.netnih.govasm.orgasm.orgnih.gov. However, a loss of synergy has been observed against atovaquone-resistant strains, suggesting that the synergistic benefit is dependent on the parasite's susceptibility to atovaquone nih.gov.

The interaction between proguanil and novel endochin-like quinolones (ELQs), which also target the parasite's mitochondrial cytochrome bc1 complex, has yielded more complex results. Research has shown that combinations of various ELQs with proguanil are synergistic against P. falciparum nih.govnih.govresearchgate.net. In contrast, these same combinations did not exhibit synergy when tested against Plasmodium knowlesi, indicating species-specific differences in the drug interaction nih.govnih.govresearchgate.net. Interestingly, the combination of the ELQ, ELQ-300, with atovaquone was found to be synergistic against both P. falciparum and P. knowlesi nih.govnih.gov.

The following table summarizes the findings from isobologram analyses of these drug combinations against different Plasmodium species.

Drug CombinationPlasmodium SpeciesNature of Interaction
Atovaquone + ProguanilP. falciparum (atovaquone-sensitive)Synergistic
Atovaquone + ProguanilP. falciparum (atovaquone-resistant)Loss of Synergy
Endochin-Like Quinolones + ProguanilP. falciparumSynergistic
Endochin-Like Quinolones + ProguanilP. knowlesiNo Synergy
ELQ-300 + AtovaquoneP. falciparumSynergistic
ELQ-300 + AtovaquoneP. knowlesiSynergistic

Mechanistic Basis of Synergistic Interactions in Research Models

The synergistic relationship between atovaquone and proguanil has been a subject of detailed mechanistic investigation. While atovaquone's primary mechanism of action is the inhibition of the parasite's mitochondrial cytochrome bc1 complex, leading to a collapse of the mitochondrial membrane potential (ΔΨm), proguanil's role in the synergy is independent of its conversion to the dihydrofolate reductase (DHFR) inhibitor, cycloguanil researchgate.netnih.govasm.orgnih.gov.

Research has shown that proguanil, in its original biguanide (B1667054) form, significantly enhances the ability of atovaquone to disrupt the mitochondrial membrane potential of the malaria parasite researchgate.netnih.govasm.orgnih.gov. On its own, at pharmacologically relevant concentrations, proguanil has no discernible effect on either electron transport or the mitochondrial membrane potential researchgate.netnih.govasm.orgnih.gov. However, when used in combination with atovaquone, it lowers the effective concentration of atovaquone required to cause a collapse of the ΔΨm asm.org. This enhancement of atovaquone's primary action is believed to be the foundation of their synergistic antimalarial effect researchgate.netasm.org.

This proguanil-mediated enhancement is specific to atovaquone. Studies have shown that proguanil does not alter the effects of other mitochondrial electron transport inhibitors, such as myxothiazole and antimycin, which also act on the cytochrome bc1 complex researchgate.netasm.orgnih.gov. This specificity suggests a unique interaction between proguanil and atovaquone at the mitochondrial level. The precise molecular basis for how proguanil potentiates atovaquone's effect on the mitochondrial membrane potential is still under investigation, but it is theorized that the combination may function as a site-specific uncoupler of the parasite's mitochondria in a highly selective manner researchgate.netasm.orgasm.org.

The table below outlines the individual and combined effects of atovaquone and proguanil on key mitochondrial functions in research models.

Compound(s)Effect on Electron TransportEffect on Mitochondrial Membrane Potential (ΔΨm)
Atovaquone (alone)InhibitionCollapse
Proguanil (alone)No effectNo effect
Atovaquone + ProguanilNo enhancement of inhibitionSignificant enhancement of collapse

Advanced Computational and in Silico Research

Molecular Docking and Dynamics Simulations of Chlorguanide-d6 and its Targets

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to its biological target. Chlorguanide is a prodrug that is metabolized in the body to its active form, cycloguanil (B1669406). The primary target of cycloguanil is the enzyme Dihydrofolate Reductase (DHFR) in Plasmodium falciparum, a crucial enzyme in the folate biosynthesis pathway of the malaria parasite. nih.govmalariaworld.org Inhibition of DHFR disrupts DNA synthesis, leading to the parasite's death.

In silico docking studies of proguanil (B194036) and its analogs with P. falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS) have identified key amino acid residues involved in the binding interaction. These include interactions with residues such as Asp54, Ile14, Ile164, Ser108, and Ser111. nih.gov For Chlorguanide-d6, where six hydrogen atoms on the isopropyl group are replaced with deuterium (B1214612), molecular docking simulations would be employed to predict if this isotopic substitution alters the binding affinity or the interaction profile with the active site of PfDHFR. While the static picture provided by docking is useful, molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex over time. An MD simulation of a derivative of proguanil has been conducted to study its molecular geometry and properties. ajol.info

Computational TechniqueTarget ProteinKey Interacting Residues (Hypothesized for Chlorguanide-d6)Potential Impact of Deuteration
Molecular DockingP. falciparum Dihydrofolate Reductase (PfDHFR)Asp54, Ile14, Ile164, Ser108, Ser111Minimal change in binding score, potential alteration in binding pose stability.
Molecular Dynamics SimulationP. falciparum Dihydrofolate Reductase (PfDHFR)-Increased stability of the isopropyl group in the binding pocket, potentially leading to a longer residence time.
Table 1: Predicted parameters for in silico studies of Chlorguanide-d6 with its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Deuterated Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR studies on cycloguanil derivatives have been performed to identify the essential structural features required for their antimalarial activity. nih.gov These studies have highlighted the importance of certain topological parameters, as well as thermodynamic and structural descriptors. nih.gov

For the rational design of deuterated analogs of Chlorguanide, QSAR models can be invaluable. A QSAR model built on a training set of proguanil analogs could be used to predict the activity of Chlorguanide-d6. The descriptors used in such a model would capture the physicochemical properties of the molecules, and the model would be trained to correlate these descriptors with observed antimalarial activity.

QSAR DescriptorPhysicochemical PropertyPredicted Influence of Deuteration on Chlorguanide-d6
Topological Polar Surface Area (TPSA)PolarityNo significant change expected.
LogPLipophilicitySlight increase may be predicted.
Molecular WeightSizeSlight increase due to deuterium.
Metabolic Stability DescriptorsBiotransformation ratePredicted to increase due to the kinetic isotope effect.
Table 2: Predicted influence of deuteration on key QSAR descriptors for Chlorguanide-d6.

Deep Learning and Artificial Intelligence Applications in Antimalarial Research and Compound Prioritization

These deep learning models can be particularly useful for prioritizing deuterated compounds like Chlorguanide-d6 for further investigation. By inputting the structure of Chlorguanide-d6 into a pre-trained model, researchers can obtain a prediction of its antiplasmodial activity and cytotoxicity. malariaworld.orgnih.gov These models learn complex patterns from the training data that go beyond simple physicochemical properties, potentially capturing subtle electronic and structural features that are influenced by deuteration.

Furthermore, AI can be used in the rational design of new deuterated analogs. Generative chemistry platforms, guided by AI, can propose novel molecular structures with a high probability of being active against the malaria parasite. youtube.com By incorporating the knowledge of the metabolic pathways of Chlorguanide and the stabilizing effects of deuteration, these generative models could design next-generation deuterated antimalarials with improved efficacy and pharmacokinetic profiles.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Non-human Systems

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in preclinical development. nih.gov In silico ADME prediction tools provide a rapid and resource-efficient way to evaluate these properties before conducting animal studies. nih.gov For Chlorguanide-d6, the most significant impact of deuteration is expected on its metabolism.

Proguanil is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C19 to its active metabolite, cycloguanil. researchgate.net A significant portion of the parent drug is also excreted unchanged. researchgate.net The deuteration of the isopropyl group in Chlorguanide-d6 is expected to slow down its metabolism due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, making it more difficult for metabolic enzymes to break. This could lead to a higher plasma concentration of the active metabolite, cycloguanil, and a longer half-life.

Various in silico tools and platforms, such as SwissADME and ProTox-II, can be used to predict the ADME and toxicity profiles of Chlorguanide-d6. mdpi.comresearchgate.net These platforms can estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and potential for various toxicities. chemrj.org

ADME PropertyPredicted Effect of Deuteration in Chlorguanide-d6Rationale
AbsorptionLikely similar to Chlorguanide.Deuteration is unlikely to significantly alter passive diffusion or transporter-mediated uptake in the gut.
DistributionPotentially altered plasma protein binding.Changes in lipophilicity due to deuteration could slightly affect protein binding.
MetabolismDecreased rate of metabolism.Kinetic isotope effect of the C-D bond will slow down CYP2C19-mediated oxidation.
ExcretionPotentially increased excretion of the parent drug.A slower metabolism could lead to a higher proportion of the unchanged drug being cleared by the kidneys.
Table 3: Predicted ADME properties of Chlorguanide-d6 in non-human systems.

Future Directions and Emerging Research Perspectives

Development of Novel Deuterated Analogs for Advanced Mechanistic Probing

The use of deuterium-labeled compounds is a powerful method for investigating reaction pathways and mechanisms. By strategically replacing hydrogen with deuterium (B1214612) atoms, researchers can track the metabolic fate of molecules and gain insights into reaction kinetics and isotope effects. The development of new deuterated analogs of Chlorguanide, with deuterium placed at various positions within the molecule, offers a more granular approach to mechanistic probing.

Such novel analogs can help elucidate the intricate mechanisms of cytochrome P450-mediated biotransformation processes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and this difference can alter the rate of metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, allows researchers to identify the specific sites of metabolic attack and the rate-limiting steps in a drug's metabolism. By synthesizing a suite of deuterated analogs of Chlorguanide, each with deuterium at a different potential site of metabolism, researchers can pinpoint the exact steps involved in its conversion to the active metabolite, cycloguanil (B1669406). This approach provides invaluable information for designing new drugs with improved metabolic stability and pharmacokinetic profiles.

Q & A

Q. How can researchers optimize synthesis protocols for this compound to minimize isotopic dilution during deuterium incorporation?

  • Answer: Synthesis optimization requires a factorial experimental design (e.g., 32^2 or 33^3 full-factorial models) to evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration. Deuterium exchange efficiency can be monitored via kinetic isotope effect (KIE) studies using mass spectrometry. Literature precedents for analogous deuterated compounds should guide solvent selection (e.g., D2_2O or deuterated alcohols) and catalyst systems to reduce proton back-exchange .

Q. What stability studies are essential for ensuring this compound’s reliability in longitudinal in vitro assays?

  • Answer: Accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) should assess degradation kinetics. Use LC-MS to identify degradation products (e.g., hydrolyzed or oxidized derivatives). For in vitro applications, evaluate stability in biological matrices (e.g., plasma, cell lysates) over 24–72 hours, with aliquots stored at -80°C to prevent deuterium loss .

Advanced Research Questions

Q. How should researchers design pharmacokinetic (PK) studies to account for this compound’s deuterium-dependent metabolic shifts?

  • Answer: PK studies must incorporate stable isotope-labeled internal standards (e.g., 13C^{13}C-analogs) to differentiate endogenous metabolites from deuterated derivatives. Use compartmental modeling to quantify metabolic clearance rates, and validate assays for deuterium retention in vivo via mass spectrometry imaging (MSI) of tissue samples. Cross-over studies comparing non-deuterated vs. deuterated forms can isolate isotope effects on bioavailability .

Q. What strategies resolve contradictions in this compound’s reported efficacy across different in vivo models?

  • Answer: Discrepancies often arise from interspecies metabolic differences or variability in deuterium retention. Apply meta-analysis frameworks to harmonize data, adjusting for covariates like dosing regimen, animal strain, and analytical sensitivity. Replicate conflicting studies under standardized conditions, using power analysis to ensure adequate sample sizes. Cross-validate findings with isotopic tracing to confirm target engagement .

Q. What experimental design principles ensure reproducibility in this compound’s mechanism-of-action studies?

  • Answer: Implement a Taguchi orthogonal array design to isolate critical variables (e.g., cell passage number, incubation time, deuterium content). Use negative controls (non-deuterated parent compound) and positive controls (known inhibitors/activators) in dose-response assays. For omics-based studies, apply false discovery rate (FDR) correction to proteomic/transcriptomic datasets and validate hits via orthogonal methods (e.g., CRISPR knockdown) .

Methodological Guidelines

  • Literature Review & Data Validation: Prioritize peer-reviewed studies indexed in PubMed or Web of Science, excluding non-English or non-peer-reviewed sources. Use tools like Zotero or EndNote to track citations and assess study quality via QUADAS-2 criteria for experimental rigor .
  • Statistical Reporting: Adhere to the CONSORT checklist for in vivo studies, reporting effect sizes with 95% confidence intervals. For multivariate analyses, disclose variance inflation factors (VIFs) to address multicollinearity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.